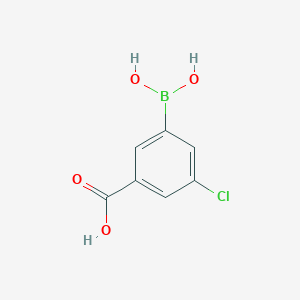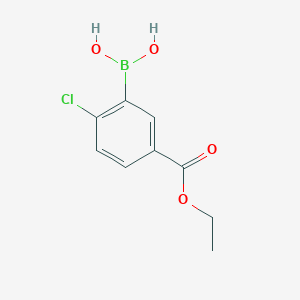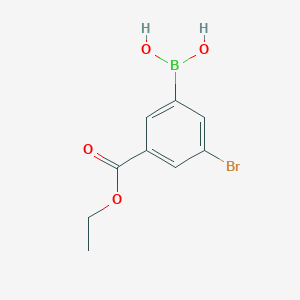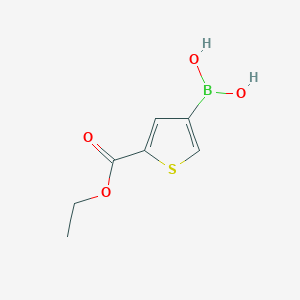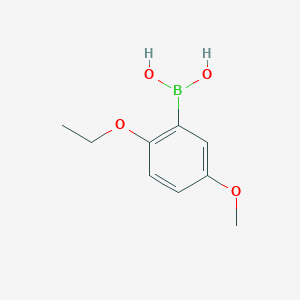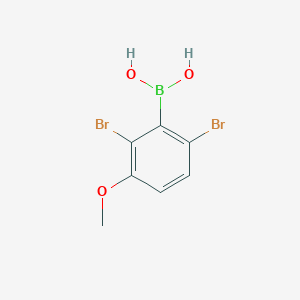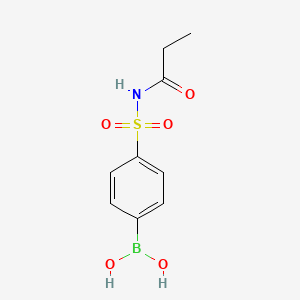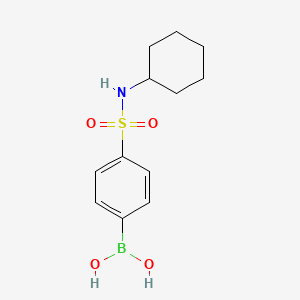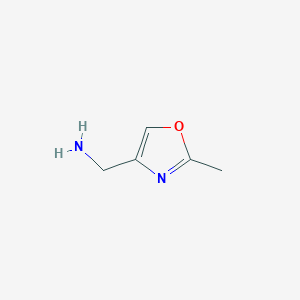
Methyl 3-amino-4-(benzyloxy)benzoate
Übersicht
Beschreibung
“Methyl 3-amino-4-(benzyloxy)benzoate” is a chemical compound with the CAS Number: 927802-57-1 . It has a molecular weight of 257.29 . It is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for “Methyl 3-amino-4-(benzyloxy)benzoate” is 1S/C15H15NO3/c1-18-15(17)12-7-8-14(13(16)9-12)19-10-11-5-3-2-4-6-11/h2-9H,10,16H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 3-amino-4-(benzyloxy)benzoate” is a solid compound . It has a molecular weight of 257.29 g/mol . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 439.8±40.0 °C at 760 mmHg, and a flash point of 219.8±27.3 °C .Wissenschaftliche Forschungsanwendungen
Insecticidal Properties
Methyl benzoate, a compound related to Methyl 3-amino-4-(benzyloxy)benzoate, has demonstrated insecticidal properties in laboratory studies against various agricultural and urban pests. Its analogs, including butyl benzoate, n-pentyl benzoate, vinyl benzoate, and methyl 3-methoxybenzoate, have shown higher toxicity than methyl benzoate itself. This property of methyl benzoate and its analogs points towards potential applications in pest control, offering an environmentally friendly alternative for mosquito control (Larson et al., 2021) (Mostafiz et al., 2022).
Potential Role in Drug Metabolism and Toxicity Assessment
Some studies have delved into the metabolism of compounds structurally similar to Methyl 3-amino-4-(benzyloxy)benzoate. For example, studies on the metabolism of isomeric N-methyl-N-nitroso-(methylphenyl)-methylamines have led to insights into their conversion to other compounds and their excretion pathways. Such metabolic studies are crucial for understanding the detoxication mechanisms and potential toxicity of related compounds (Schweinsberg et al., 1979). Furthermore, the risk and toxicity assessment of related compounds, like Methyl Benzoate, in honey bees provide valuable information on their safety profile and potential environmental impact (Zhu et al., 2019).
Potential Therapeutic Applications
Certain analogs of Methyl 3-amino-4-(benzyloxy)benzoate have been explored for their therapeutic potential. For instance, compounds like BRL 26830, a β-adrenoceptor agonist structurally similar to Methyl 3-amino-4-(benzyloxy)benzoate, have shown anti-hyperglycemic properties in animal models, indicating potential applications in the treatment of diabetes (Sennitt et al., 1985) (Carroll et al., 1985).
Neural and Psychological Effects
Research on compounds related to Methyl 3-amino-4-(benzyloxy)benzoate has also covered their effects on neurological conditions and psychological symptoms. For instance, sodium benzoate, a competitive d-amino acid oxidase inhibitor, has demonstrated potential in treating symptoms of schizophrenia in animal models (Matsuura et al., 2015). Furthermore, studies on AMPA receptor antagonists related to Methyl 3-amino-4-(benzyloxy)benzoate have provided insights into their role in controlling seizures and their potential in treating epilepsy (Citraro et al., 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 3-amino-4-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-15(17)12-7-8-14(13(16)9-12)19-10-11-5-3-2-4-6-11/h2-9H,10,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRFEVOHNGTEOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-4-(benzyloxy)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



